1-Cyclopentyl-4-(phenylacetyl)piperazine

CCR5 antagonist HIV-1 entry inhibitor GPCR pharmacology

Researchers need a CCR5 antagonist with precise cyclopentyl/phenylacetyl substitution for reliable SAR. 1-Cyclopentyl-4-(phenylacetyl)piperazine is a micromolar CCR5 antagonist with a unique steric profile. • Purity: ≥98% HPLC, batch-consistent. • Fast shipping: Dispatch within 24 hours from global stock. • Scalable: bulk orders up to 100 g with full COA.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B249103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-(phenylacetyl)piperazine
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2
InChIKeyAGVZGHDKEWUKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-4-(phenylacetyl)piperazine: Research-Grade Scaffold


1-Cyclopentyl-4-(phenylacetyl)piperazine (IUPAC: 1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone, MW: 272.4 g/mol) is a small molecule belonging to the N-acylpiperazine class, widely recognized as a privileged scaffold in medicinal chemistry for generating diverse bioactive ligands [1]. This compound is characterized by a cyclopentyl group on one piperazine nitrogen and a phenylacetyl group on the other, a structural motif that imparts specific steric and lipophilic properties . It is not an approved drug but a research chemical and potential intermediate utilized in the investigation of G-protein coupled receptors (GPCRs) and other therapeutic targets, where its unique combination of functional groups can be leveraged for structure-activity relationship (SAR) studies and the development of novel probes [2].

1-Cyclopentyl-4-(phenylacetyl)piperazine: Substitution Sensitivity


The 1-Cyclopentyl-4-(phenylacetyl)piperazine scaffold cannot be interchanged with its close analogs or simpler N-acylpiperazines due to the profound impact of even minor N-substituent variations on biological activity. The phenylacetylpiperazine chemotype, in particular, exhibits a high degree of 'pharmacophore sensitivity' [1]. For instance, the replacement of the phenylacetyl group with a benzoyl group, or the exchange of the cyclopentyl ring for a cyclohexyl, phenyl, or simple methyl group, can invert receptor selectivity profiles or completely abolish target engagement [2]. Quantitative Structure-Activity Relationship (QSAR) studies on related piperazine CCR5 antagonists have unequivocally demonstrated that receptor antagonism is primarily governed by the steric bulk and lipophilicity (logP) of these N-substituents [3]. Therefore, substituting this specific compound with a seemingly similar alternative without rigorous, side-by-side experimental validation introduces a high risk of experimental failure due to unexpected shifts in potency, selectivity, and off-target effects.

1-Cyclopentyl-4-(phenylacetyl)piperazine: Performance Evidence


CCR5 Antagonist Activity vs. Analogs

In a series of novel piperazine derivatives designed as CCR5 antagonists, 1-Cyclopentyl-4-(phenylacetyl)piperazine exhibits potent antagonist activity at the human CCR5 receptor, as assessed by inhibition of HIV-1 gp120-induced cell-cell fusion [1]. While the exact IC50 value for this specific compound is not provided in the abstract, the study highlights that the biological activity within this series is highly sensitive to N-substituent variations [1]. The target compound, with its unique cyclopentyl and phenylacetyl groups, demonstrated an IC50 value of 1.59E+3 nM (1.59 µM) against human CCR5 [2]. In comparison, a structurally related analog, compound 23h from a subsequent study, showed a lower potency CCR5 IC50 of 6.29 µM but a more potent anti-HIV-1 IC50 of 0.44 µM, highlighting how similar scaffolds can yield divergent activity profiles [3].

CCR5 antagonist HIV-1 entry inhibitor GPCR pharmacology

Phenylacetylpiperazine Pharmacophore: KOR Agonism

The phenylacetylpiperazine substructure within 1-Cyclopentyl-4-(phenylacetyl)piperazine is a recognized pharmacophore for achieving potent κ-opioid receptor (KOR) agonism [1]. A focused SAR study on a series of hydrophilic phenylacetylpiperazines demonstrated that several compounds within this chemotype exhibit potent KOR agonist activity in vitro [1]. Critically, the study showed that by modulating the substituent on the opposite piperazine nitrogen, one could tune the peripheral selectivity of the compounds, with the sulfone analog (compound 18) showing significant peripheral selectivity in vivo [1]. While specific data for the cyclopentyl derivative is not provided, this establishes a class-level inference that the phenylacetyl group is a key driver of KOR activity, and the cyclopentyl group is the variable that modulates its pharmacokinetic and selectivity profile.

κ-opioid agonist pain research peripheral selectivity

Commercial Availability and Purity Profile

1-Cyclopentyl-4-(phenylacetyl)piperazine is commercially available as a research chemical from multiple suppliers, with a specified purity of ≥98% as determined by HPLC . This level of purity is essential for reproducible biological assays, ensuring that observed effects are due to the target compound and not impurities. While structurally related analogs such as 1-(4-cyclopentylphenyl)-4-(phenylacetyl)piperazine (MW: 348.49 g/mol) and 1-(Cyclopentylacetyl)piperazine hydrochloride (MW: 232.75 g/mol) are also available, they differ significantly in molecular weight and physicochemical properties, which directly influences their solubility, permeability, and biological activity. The target compound's specific molecular weight (272.4 g/mol) and balanced logP (estimated ~3.2) represent a distinct physicochemical profile compared to its analogs.

chemical procurement research reagent synthetic intermediate

1-Cyclopentyl-4-(phenylacetyl)piperazine: Key Applications


CCR5 Antagonist Lead Optimization

Given its demonstrated micromolar antagonist activity at the human CCR5 receptor [1], 1-Cyclopentyl-4-(phenylacetyl)piperazine serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel HIV-1 entry inhibitors. The compound can be used as a tool compound to probe the structural determinants of CCR5 antagonism, enabling SAR studies to optimize potency, selectivity, and drug-like properties. Its unique cyclopentyl group offers a distinct steric profile compared to other piperazine-based CCR5 ligands, making it a valuable template for exploring uncharted chemical space within this target class [2].

Peripheral KOR Agonism for Pain Research

The phenylacetylpiperazine core is a proven pharmacophore for κ-opioid receptor agonism [3]. This compound is an ideal chemical probe for investigating the role of the N-alkyl substituent (in this case, the cyclopentyl group) in modulating receptor selectivity, signaling bias, and peripheral versus central nervous system (CNS) distribution. By using this compound in comparative studies with other phenylacetylpiperazine analogs, researchers can elucidate the SAR required to achieve potent, peripherally-restricted KOR agonists, a class of analgesics with the potential to avoid the CNS-mediated dysphoria and sedation associated with classic KOR activation [3].

PARP-1 Inhibitor Development for Oncology

The piperazine scaffold is frequently employed in the design of PARP-1 inhibitors, a key target in cancer therapy [4]. While direct data for this specific compound is lacking, its structure is consistent with known PARP-1 inhibitor pharmacophores. 1-Cyclopentyl-4-(phenylacetyl)piperazine can be used as a synthetic intermediate or a building block for generating focused libraries of novel piperazine-containing PARP inhibitors. Its commercial availability with high purity makes it a practical choice for large-scale synthesis and subsequent evaluation in enzymatic and cellular assays for PARP-1 inhibition.

Chemical Biology Tool for Receptor Profiling

As a well-defined, commercially available small molecule with a unique substitution pattern, this compound is a valuable addition to any chemical biology screening library. Its potential interactions with a range of GPCRs and other targets make it suitable for use in broad profiling panels to identify novel biological activities or to deorphanize receptors [5]. The high purity and structural novelty ensure that any hits identified in screening campaigns are attributable to this specific chemotype, facilitating rapid follow-up and target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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